DL-|A-Hydroxybutyryl coenzyme A lithium salt
CAS No.: 103404-51-9
Cat. No.: VC20739421
Molecular Formula: C25H42LiN7O18P3S
Molecular Weight: 860.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103404-51-9 |
---|---|
Molecular Formula | C25H42LiN7O18P3S |
Molecular Weight | 860.6 g/mol |
Standard InChI | InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41); |
Standard InChI Key | HWNYNXALHOUFMU-UHFFFAOYSA-N |
SMILES | [Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES | [Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Chemical Identity and Structural Characteristics
DL-β-Hydroxybutyryl coenzyme A lithium salt is a complex organic compound consisting of a β-hydroxybutyryl group attached to coenzyme A, stabilized as a lithium salt. The compound plays a crucial role in metabolic processes, particularly in fatty acid metabolism and energy production pathways. Its systematic chemical name is S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate;lithium .
Molecular Composition and Identifiers
DL-β-Hydroxybutyryl coenzyme A lithium salt possesses a complex molecular structure that contributes to its specific biochemical functions. The compound is registered with the Chemical Abstracts Service (CAS) under the number 103404-51-9 . This identifier allows researchers to precisely reference this specific chemical entity in scientific literature and databases. The molecular formula of the compound is C₂₅H₄₂LiN₇O₁₈P₃S, indicating its complex composition incorporating carbon, hydrogen, lithium, nitrogen, oxygen, phosphorus, and sulfur atoms .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, reflecting variations in naming conventions:
Synonym | Reference |
---|---|
DL-β-Hydroxybutyryl coenzyme A lithium salt | |
DL-3-Hydroxybutyryl coenzyme A lithium salt | |
DL-beta-Hydroxybutyryl coenzyme A lithium salt | |
OH butyryl CoA |
The "DL" prefix indicates that the compound exists as a racemic mixture, containing both the D and L stereoisomers of the β-hydroxybutyryl group . This racemic nature can be important for certain research applications where stereochemistry influences biological activity.
Physical and Chemical Properties
The compound possesses specific physical and chemical characteristics that are relevant to its handling and application in research settings:
Property | Value | Source |
---|---|---|
Molecular Weight | 859.6-860.6 g/mol | |
Physical State | Solid (salt form) | |
Parent Compound | 3-hydroxybutanoyl CoA | |
InChIKey | HWNYNXALHOUFMU-UHFFFAOYSA-N |
The slight variation in reported molecular weight between sources (859.6 vs 860.6 g/mol) may reflect different calculation methods or consideration of hydration states .
Biochemical Significance and Metabolic Role
DL-β-Hydroxybutyryl coenzyme A lithium salt occupies a central position in cellular metabolism, particularly in pathways related to fatty acid oxidation and energy production. The compound functions as a key intermediate in several metabolic processes, making it valuable for studying cellular energy dynamics and metabolic regulation.
Fatty Acid Metabolism
The compound serves as an important intermediate in fatty acid β-oxidation, a catabolic process through which fatty acids are broken down to generate energy. During this process, fatty acids are converted to acyl-CoA molecules, which undergo successive oxidation steps. The β-hydroxybutyryl-CoA is formed during the oxidation of butyryl-CoA, representing a critical step in the pathway . Understanding the kinetics and regulation of this intermediate helps researchers investigate disorders of fatty acid metabolism.
Role in Ketone Body Metabolism
In conditions of low glucose availability, such as during fasting or in certain metabolic disorders, the liver produces ketone bodies as alternative energy sources. DL-β-Hydroxybutyryl coenzyme A participates in ketone body synthesis and degradation pathways, highlighting its importance in energy homeostasis . This metabolic versatility makes the compound particularly relevant for studies examining metabolic adaptation during nutritional stress.
Connection to Energy Production
The compound's role extends to cellular energy production through its involvement in the tricarboxylic acid (TCA) cycle. As a metabolic intermediate, it contributes to the generation of reducing equivalents that ultimately support ATP synthesis through oxidative phosphorylation . This connection to energy metabolism explains the compound's utility in research focusing on conditions characterized by altered energy production, including obesity and diabetes.
Research Applications
DL-β-Hydroxybutyryl coenzyme A lithium salt has found extensive applications across various research domains, particularly in studies focusing on metabolic processes and disorders.
Metabolic Research
The compound plays a crucial role in metabolic studies, particularly those investigating energy production and fat metabolism in cells . Researchers utilize this compound to trace metabolic pathways and understand the regulation of energy production under various physiological and pathological conditions. Such studies have contributed significantly to our understanding of how cells adapt their metabolic profiles in response to different nutrient availabilities and energy demands.
Pharmaceutical Development
DL-β-Hydroxybutyryl coenzyme A lithium salt is employed in the development of drugs targeting metabolic disorders . Pharmaceutical researchers leverage the compound to design therapies for conditions such as obesity and diabetes, which are characterized by dysregulated metabolism. By understanding how this intermediate functions in metabolic pathways, scientists can identify potential targets for therapeutic intervention and develop compounds that modulate these pathways.
Biochemical Assay Development
The compound serves as a substrate in various biochemical assays designed to measure enzyme activity and understand metabolic processes . These assays are essential tools for investigating the kinetics and regulation of enzymes involved in fatty acid metabolism and energy production. The availability of high-purity DL-β-Hydroxybutyryl coenzyme A lithium salt enables researchers to develop sensitive and specific assays for studying these metabolic pathways.
Application in Cell Culture Systems
In cell culture applications, the compound is utilized to support the growth of specific cell types and study cellular metabolism under controlled conditions . This application is particularly valuable in research focused on cellular biology and tissue engineering, where understanding and manipulating metabolism can influence cell behavior and differentiation. The compound's role in cell culture systems extends to specialized media formulations designed to support metabolic studies.
Role in Neurodegenerative Disease Research
Recent research has expanded the applications of DL-β-Hydroxybutyryl coenzyme A lithium salt into the field of neurodegenerative disease studies.
Neuronal Metabolism
The compound is being explored for its potential effects on neuronal metabolism, providing insights into diseases like Alzheimer's and Parkinson's . Researchers investigate how alterations in energy metabolism and fatty acid oxidation may contribute to the pathogenesis of these conditions. This line of investigation recognizes the brain's substantial energy requirements and the potential vulnerability of neurons to metabolic dysfunction.
Neuroprotective Mechanisms
Studies examining the compound's role in neuronal metabolism have begun to uncover potential neuroprotective mechanisms associated with intermediates of fatty acid metabolism. These findings suggest that manipulating metabolic pathways involving β-hydroxybutyryl-CoA could have therapeutic implications for neurodegenerative conditions . This emerging research direction illustrates the compound's continued relevance in expanding areas of biomedical investigation.
Microbial Biosynthesis and Polymer Production
One of the most technologically relevant applications of DL-β-Hydroxybutyryl coenzyme A lithium salt lies in its role as a precursor for biodegradable polymer production.
Polyhydroxyalkanoate Synthesis
The compound serves as a pivotal starting material for the synthesis of bacterial polyhydroxyalkanoates (PHAs), particularly polyhydroxybutyrate (PHB), through the action of PHB synthases . This biosynthetic pathway enables certain bacteria to produce intracellular biopolymers as carbon and energy storage materials. The process has attracted considerable interest from biotechnologists seeking sustainable alternatives to petroleum-based plastics.
Biodegradable Materials Research
Through its role in PHA production, DL-β-Hydroxybutyryl coenzyme A lithium salt contributes to research on biodegradable polymers and sustainable materials . The biopolymers produced through pathways involving this compound exhibit biodegradability and biocompatibility, making them attractive candidates for various applications, from packaging materials to medical devices. Understanding the biochemical processes involving β-hydroxybutyryl-CoA has been instrumental in optimizing microbial production systems for these polymers.
Structure-Function Relationship
The molecular structure of DL-β-Hydroxybutyryl coenzyme A lithium salt directly influences its biochemical functions and applications in research.
Critical Structural Elements
The compound's structure features several critical elements that determine its function: the β-hydroxybutyryl group, the coenzyme A moiety with its characteristic adenosine, pantothenic acid, and thiol components, and the lithium counterion that stabilizes the molecule . Each of these structural features contributes to the compound's ability to participate in specific enzymatic reactions and metabolic pathways.
Stereochemistry Considerations
The "DL" prefix in the compound's name indicates its racemic nature, containing both the D and L stereoisomers of the β-hydroxybutyryl group . This stereochemical aspect is important for certain applications, as biological systems may exhibit stereospecificity in their interactions with this compound. Researchers must consider this characteristic when interpreting experimental results involving this compound.
Analytical Methods and Characterization
Various analytical techniques are employed to characterize and quantify DL-β-Hydroxybutyryl coenzyme A lithium salt in research settings.
Spectroscopic Methods
Spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy, can be used to identify and characterize the compound. The coenzyme A portion of the molecule exhibits characteristic absorption patterns that facilitate its detection and quantification . These methods are particularly useful for assessing the purity and concentration of the compound in research preparations.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) provide powerful tools for analyzing DL-β-Hydroxybutyryl coenzyme A lithium salt in complex biological samples. These techniques enable researchers to separate and identify the compound with high specificity and sensitivity, supporting detailed metabolic studies . The combination of these analytical approaches has enhanced our ability to track the compound in metabolic pathways and biochemical reactions.
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